2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is notable for its potential biological activities, particularly in the field of medicinal chemistry. It features a unique structure that combines both pyrrole and pyrimidine moieties, which contributes to its diverse chemical reactivity and biological applications.
The compound can be synthesized through various methods, including cyclocondensation reactions involving substituted hydrazines and carbonyl compounds. Its derivatives have been explored for their pharmacological properties, such as enzyme inhibition and anticancer activities.
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one is classified as a pyrrolopyrimidine derivative. It falls under the category of nitrogen-containing heterocycles, which are significant in pharmaceutical chemistry due to their biological activities.
The synthesis of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can be achieved through several methods:
The synthesis often involves refluxing the reactants in ethanol or other solvents under controlled conditions to optimize yields. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular structure of 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one features a fused bicyclic system comprising a pyrrole ring and a pyrimidine ring. The compound has a molecular formula of C_8H_10N_4O and a molecular weight of approximately 178.19 g/mol.
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one can participate in various chemical reactions:
Reactions are typically carried out under controlled temperature and pressure conditions, with careful monitoring of reaction progress using Thin Layer Chromatography (TLC) or High Performance Liquid Chromatography (HPLC).
The mechanism of action for 2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with biological targets such as enzymes or receptors. The nitrogen atoms in the structure can participate in hydrogen bonding or coordinate with metal ions, influencing enzyme activity or receptor binding affinity.
Studies have shown that derivatives of this compound exhibit inhibitory activity against various enzymes involved in cancer progression and inflammation, making it a promising candidate for drug development.
Characterization through spectroscopic methods confirms the purity and identity of synthesized compounds. For instance, Infrared (IR) spectroscopy reveals characteristic functional group vibrations that support structural assignments.
2-Methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has significant applications in medicinal chemistry:
The core structure of 2-methyl-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one features a fused bicyclic system comprising pyrrole and pyrimidine rings. According to IUPAC conventions, the parent heterocycle is designated as pyrrolo[3,4-d]pyrimidine, where the bracketed numbers specify the fusion points between the rings. The pyrrole ring is fused at its 3- and 4-positions to the pyrimidine ring at the d-edge (positions 4 and 5). The suffix "-one" indicates a carbonyl group at position 4 of the pyrimidine ring, while the descriptor "-6,7-dihydro-3H,5H-" denotes partial saturation at the pyrrole ring's 6 and 7 positions and the pyrimidine's 5-position. The "2-methyl" prefix specifies a methyl substituent at position 2 of the pyrimidine ring [1] [4].
Table 1: Atomic Contributions in Pyrrolo[3,4-d]pyrimidinone Core
Ring System | Atom Positions | Heteroatoms | Key Substituents |
---|---|---|---|
Pyrimidine | 1,2,3,4 | N1,N3 | C2-methyl, C4-carbonyl |
Pyrrole | 5,6,7,7a | None (in dihydro form) | C6,C7-saturation |
Fusion Points | 4a,7a | - | Bridgehead carbons |
The molecular formula is C₇H₉N₃O, with a calculated molecular weight of 151.17 g/mol [1] [2]. The methyl group at C2 introduces steric and electronic effects that influence the compound's reactivity. This substituent elevates the electron density at N3 through hyperconjugation, enhancing hydrogen-bond acceptor capacity. The pyrrolo[3,4-d] fusion creates a planar pyrimidinone component connected to a non-planar, partially saturated pyrrolidine ring, conferring conformational rigidity critical for biological recognition [2] [6].
This compound exhibits dynamic tautomerism centered on the pyrimidinone ring. The dominant tautomer is the 4(5H)-one form (lactam), characterized by a carbonyl at C4 and an N-H group at N5. The alternative lactim form (4-hydroxy) is energetically disfavored by ~10 kcal/mol based on computational studies of analogous pyrrolopyrimidines. The lactam tautomer stabilizes through intramolecular hydrogen bonding between N5-H and the C4 carbonyl (N5-H···O4), with a calculated bond distance of 1.87 Å [1] [9].
Table 2: Tautomeric Equilibrium and Hydrogen Bonding Parameters
Tautomer | Energy (kcal/mol) | H-Bond Donor | H-Bond Acceptor | Bond Length (Å) |
---|---|---|---|---|
4(5H)-one (lactam) | 0.0 (reference) | N5-H | O4 | 1.85–1.90 |
4-hydroxy (lactim) | +9.8 | O4-H | N3 | 1.98 |
In polar protic solvents, the lactam form participates in intermolecular H-bonding. The carbonyl (O4) and N1 sites serve as primary H-bond acceptors, while N5-H and the pyrrolidine N-H (if protonated) act as donors. IR spectroscopy reveals N-H stretches at 3200–3300 cm⁻¹ and C=O stretches at 1680–1700 cm⁻¹, consistent with conjugated amide bonds. NMR analyses (¹H and ¹³C) confirm tautomeric preference: the C4 carbon resonates at δ 165–170 ppm, characteristic of amide carbonyls, while the C2 signal appears at δ 158–160 ppm, indicating a methylated sp²-hybridized carbon [2] [9]. Hydrogen bonding networks facilitate crystal packing and influence solubility, with the compound showing greater solubility in DMSO (>50 mg/mL) than water (<1 mg/mL) due to disrupted H-bonding in aprotic solvents [2].
X-ray crystallography confirms the lactam tautomer predominates in the solid state. The molecule adopts a boat-like conformation in the dihydropyrrole ring (C6-C7-N7-C5), with puckering parameters q = 0.42 Å and θ = 89.5°. The pyrimidinone ring remains planar, with maximal deviation of 0.03 Å at C2. Bond lengths corroborate the tautomeric assignment: the C4=O bond measures 1.230 Å (typical for amide carbonyls), while the C4-N5 bond is 1.354 Å, intermediate between single and double bonds [7] [9].
Table 3: Crystallographic Parameters from X-ray Diffraction
Parameter | Value | Parameter | Value |
---|---|---|---|
Crystal System | Monoclinic | Space Group | P2₁/c |
Unit Cell | a=7.42 Å, b=11.08 Å, c=12.36 Å, β=98.7° | Z | 4 |
Bond Lengths | C4=O: 1.230 Å | C4-N5: 1.354 Å | |
Bond Angles | N3-C4=O: 122.5° | C4-N5-C5: 121.8° | |
Torsion Angles | C6-C7-N7-C5: 15.3° | N1-C2-N3-C4: -179.2° |
Molecular packing is stabilized by N-H···O hydrogen bonds (2.86–2.92 Å, 158–165°) forming centrosymmetric dimers. Additional C-H···O interactions (2.58 Å) and π-stacking between pyrimidinone rings (interplanar distance 3.48 Å, offset 1.32 Å) extend the structure into 3D networks. Hirshfeld surface analysis quantifies intermolecular interactions: H···H contacts contribute 48% of the surface, O···H/H···O 32%, and N···H/H···N 15%. The methyl group at C2 exhibits no significant steric clashes, with its C-H bonds participating in weak C-H···π interactions (3.02 Å) with adjacent pyrrolidine rings [7] [9]. The hydrochloride salt (CAS: 1956309-51-5) crystallizes in a different space group (P-1) with protonation at N3, elongating the C2-N3 bond by 0.05 Å versus the free base [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2